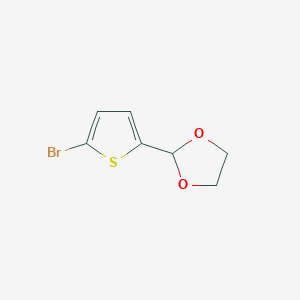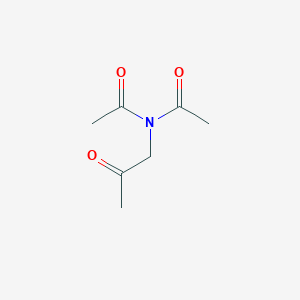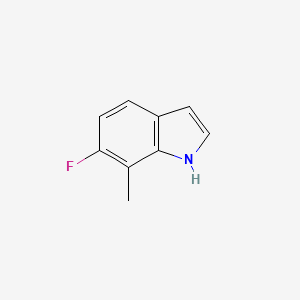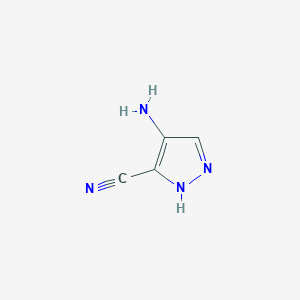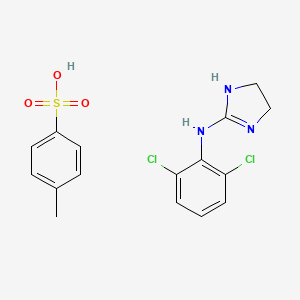
5-Phenylpyrimidin-2-amine
Descripción general
Descripción
5-Phenylpyrimidin-2-amine is a useful research compound. Its molecular formula is C10H9N3 and its molecular weight is 171.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Reactions and Mechanisms
5-Phenylpyrimidin-2-amine is involved in various chemical reactions and mechanisms. It undergoes the Chichibabin amination process, forming mixtures of amino derivatives. In one study, 5-Phenylpyrimidine was treated with KNH2/NH3, yielding a mixture of 2-amino- and 4-amino-5-phenylpyrimidine. The reaction includes a ring opening-ring closure sequence, as indicated by studies using 15N-labelled KNH2/NH3 (Breuker, Plas, & Veldhuizen, 1986). Another study on 2-bromo-4-phenylpyrimidine with potassium amide showed the formation of 2-amino-4-phenylpyrimidine through a similar mechanism (Kroon & Plas, 2010).
Antihyperglycemic Activity
A novel family of analogues, including this compound derivatives, has been discovered as inhibitors of human glycogen synthase kinase 3 (GSK3). These compounds have shown antihyperglycemic activity and efficacy in rodent models of type 2 diabetes (Wagman et al., 2017).
Anticancer Properties
Several studies have explored the anticancer properties of this compound derivatives. One research effort focused on synthesizing 4-aryl-N-phenylpyrimidin-2-amines to assess their cytotoxicity against non-small cell lung carcinoma (NSCLC) cells, finding potent anti-cancer activity in certain compounds (Toviwek et al., 2017). Another study designed and synthesized derivatives as tubulin polymerization inhibitors, with some compounds showing significant antiproliferative activity against cancer cell lines (Liu, Wang, Peng, & Li, 2020).
Biological Activity and Dye Derivatives
5-Phenyl-1,3,4-thiadiazole-2-amine has been synthesized and used to create heterocyclic azo dyes, which were then characterized and screened for biological activity (Kumar et al., 2013).
Fungicidal Activity
Research on combining the structure of N-phenylpyrimidin-2-amine fungicide with strobilurin fungicide has led to novel compounds exhibiting good fungicidal activity, comparable to commercial standards (Li et al., 2009).
Mecanismo De Acción
Target of Action
5-Phenylpyrimidin-2-amine has been identified as an inhibitor for Glycogen Synthase Kinase 3 (GSK-3) . GSK-3 is a cellular kinase with various functions, such as glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . It has been proven as an important therapeutic target in type 2 diabetes mellitus and Alzheimer’s disease . Additionally, it has been reported to inhibit CDK2 and CDK6 .
Mode of Action
The compound interacts with its targets, primarily GSK-3, through a process that involves molecular docking . This process identifies the key amino acid residues at the active site of GSK-3 and explores its binding mode with ligands . The residues Ile62, Val70, and Lys85 located in the active site play a key role for GSK-3 complexed with inhibitors .
Biochemical Pathways
The inhibition of GSK-3 by this compound affects various biochemical pathways related to glucose regulation, cellular differentiation, neuronal function, and cell apoptosis
Pharmacokinetics
It has been suggested that the compound has a high gi absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 1.6 (iLOGP), indicating a balance between hydrophilic and lipophilic properties that could influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on GSK-3. By inhibiting GSK-3, the compound can potentially influence glucose regulation, cellular differentiation, neuronal function, and cell apoptosis . The exact effects can vary depending on the specific cellular context and the concentration of the compound.
Safety and Hazards
Direcciones Futuras
While specific future directions for 5-Phenylpyrimidin-2-amine were not found, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include the development of new peptide-drug conjugate modalities .
Análisis Bioquímico
Biochemical Properties
5-Phenylpyrimidin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with cyclin-dependent kinases (CDKs), specifically CDK2 and CDK4 . These interactions are crucial as CDKs are involved in regulating the cell cycle. The compound binds to the active sites of these enzymes, inhibiting their activity and thus affecting cell cycle progression. Additionally, this compound has been studied for its potential to inhibit glycogen synthase kinase 3 (GSK-3), which is involved in various cellular processes including glucose regulation and neuronal function .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the proliferation of cancer cells by targeting CDKs, leading to cell cycle arrest . Moreover, it can induce apoptosis in non-small cell lung cancer cells by inhibiting autophagy through the ULK1 pathway . These effects highlight the compound’s potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound exerts its effects primarily through enzyme inhibition. For example, it binds to the active sites of CDK2 and CDK4, inhibiting their kinase activity and thus preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with GSK-3, inhibiting its activity and affecting various downstream signaling pathways . These interactions result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of CDK activity and prolonged cell cycle arrest in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit CDK activity and suppress tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as toxicity and damage to normal tissues . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and stability
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and specificity in biochemical reactions .
Propiedades
IUPAC Name |
5-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGOFGJNWGAPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492447 | |
| Record name | 5-Phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31408-23-8 | |
| Record name | 5-Phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60492447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyrimidin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


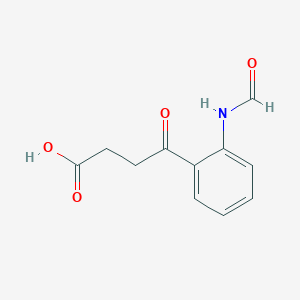

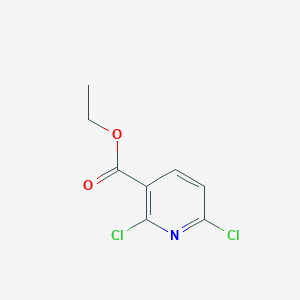
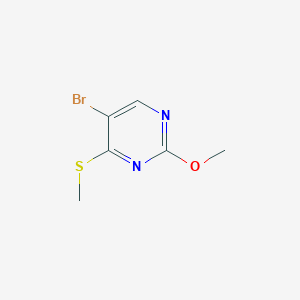
![6,8-dimethyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1337559.png)
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine](/img/structure/B1337565.png)
![5,6-Dimethoxybenzo[d]thiazole](/img/structure/B1337568.png)
